![molecular formula C9H10BrNO2 B3103503 (2R)-3-amino-2-(4-bromophenyl)propanoic acid CAS No. 1442114-70-6](/img/structure/B3103503.png)
(2R)-3-amino-2-(4-bromophenyl)propanoic acid
Overview
Description
“(2R)-3-amino-2-(4-bromophenyl)propanoic acid” is a propionic acid derivative . It has a molecular weight of 244.09 .
Molecular Structure Analysis
The molecular structure of “(2R)-3-amino-2-(4-bromophenyl)propanoic acid” can be represented by the InChI code:1S/C9H10BrNO2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m1/s1
. This indicates that the molecule consists of a bromophenyl group attached to the second carbon of a propanoic acid, with an amino group attached to the third carbon. Physical And Chemical Properties Analysis
“(2R)-3-amino-2-(4-bromophenyl)propanoic acid” is a solid at room temperature . It has a melting point of 250-251°C .Scientific Research Applications
Chemo-Enzymatic Synthesis and Structural Characterization : The compound has been used in the chemo-enzymatic synthesis and structural characterization of diastereomers of 1-β-O-Acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs (Baba et al., 2018). This process is significant for understanding the metabolic pathways and pharmacokinetics of these drugs.
Synthesis of Stereoisomers : The compound has been utilized in the synthesis of different stereoisomers of amino acids, which are crucial for understanding the stereochemical properties of bioactive molecules (Shiraiwa et al., 1998).
Preparation of Anticancer Agents : Research has been conducted on the synthesis and evaluation of certain compounds, including those related to (2R)-3-amino-2-(4-bromophenyl)propanoic acid, for potential anticancer activities (Saad & Moustafa, 2011).
Computational Peptidology : The compound has found application in computational peptidology for studying the molecular properties and structures of antifungal tripeptides. This helps in drug design and understanding molecular reactivity (Flores-Holguín et al., 2019).
Functional Modification of Hydrogels : It has been used in the modification of hydrogels for medical applications, demonstrating the compound's utility in material science and biomedical engineering (Aly & El-Mohdy, 2015).
Synthesis of Bromophenyl Derivatives : The compound plays a role in the synthesis of bromophenyl derivatives, which have applications in various chemical reactions and potentially in the development of new materials or pharmaceuticals (Zhao et al., 2004).
Safety and Hazards
properties
IUPAC Name |
(2R)-3-amino-2-(4-bromophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGBOTXHOSREW-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-amino-2-(4-bromophenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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